5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
What sets 5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile apart from similar compounds is its unique structural features and reactivity. The presence of the piperidinyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N5O/c22-13-19-20(25-26(21(19)23)16-5-4-12-24-14-16)15-8-10-18(11-9-15)27-17-6-2-1-3-7-17/h1-3,6-11,16,24H,4-5,12,14,23H2 |
InChI Key |
NRJFDYRTRAKFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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